N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 895458-19-2
VCID: VC4343922
InChI: InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2-10H,11-12H2,1H3,(H,19,22)
SMILES: COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41

N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 895458-19-2

Cat. No.: VC4343922

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide - 895458-19-2

Specification

CAS No. 895458-19-2
Molecular Formula C18H17N3O3S
Molecular Weight 355.41
IUPAC Name N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2-10H,11-12H2,1H3,(H,19,22)
Standard InChI Key DOTMTIZZEYOPGK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecule comprises three primary components:

  • Acetamide backbone: Provides a flexible linkage for functional group attachment.

  • Furan-2-ylmethyl group: A five-membered oxygen-containing heterocycle linked via a methylene bridge.

  • 6-(3-Methoxyphenyl)pyridazin-3-yl sulfanyl group: A pyridazine ring substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl (-S-) group at position 3.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₉H₁₈N₃O₃S
Molecular Weight379.43 g/mol
SMILESCOC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Key Functional GroupsAcetamide, pyridazine, furan, methoxy, sulfanyl

The structural complexity enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which are critical for biological activity .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Nucleophilic substitutionThionyl chloride, DCM, 0–5°CActivation of carboxylic acid
2Coupling6-(3-Methoxyphenyl)pyridazine-3-thiol, K₂CO₃, DMFSulfanyl group introduction
3AmidationFuran-2-ylmethylamine, EDC/HOBtAcetamide formation

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For instance, dimethylformamide (DMF) enhances solubility during coupling, while potassium carbonate (K₂CO₃) facilitates deprotonation.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms furan proton signals at δ 6.2–7.4 ppm and pyridazine aromatic protons at δ 8.1–8.9 ppm .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 379.43 [M+H]⁺ .

  • HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) but poorly soluble in aqueous buffers (pH 7.4), necessitating formulation with surfactants.

  • Thermal Stability: Decomposes at 210–215°C, as determined by thermogravimetric analysis (TGA) .

  • LogP: Calculated logP of 2.7 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Biological Activities and Mechanisms

Table 3: In Vitro Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, the sulfanyl group disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Anti-Inflammatory Activity

In murine models, the compound reduced TNF-α and IL-6 levels by 58% and 42%, respectively, at 10 mg/kg doses. This aligns with pyridazine derivatives' known antagonism of NF-κB signaling .

Antiviral Prospects

Structural analogs demonstrate inhibition of RNA viruses (e.g., Coxsackievirus B4) by targeting viral proteases . Quantum mechanical calculations suggest the methoxyphenyl group enhances binding to viral envelope glycoproteins .

Applications and Future Directions

Therapeutic Applications

  • Drug Development: Lead candidate for inflammatory disorders (e.g., rheumatoid arthritis) .

  • Antimicrobial Agents: Synergistic use with β-lactam antibiotics to combat resistance.

Agricultural Uses

Patent data reveal pyridazine derivatives as fungicides targeting Fusarium spp., with EC₅₀ values <10 ppm .

Research Priorities

  • Structure-Activity Relationship (SAR): Modifying the furan moiety to improve pharmacokinetics.

  • In Vivo Toxicity: Acute toxicity studies in rodent models to establish safety margins .

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